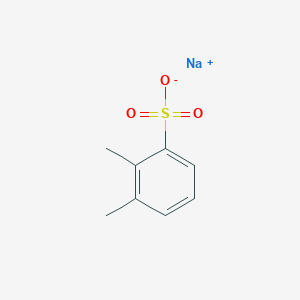

sodium;2,3-dimethylbenzenesulfonate

Description

Sodium 2,3-dimethylbenzenesulfonate (CAS: Not explicitly provided in evidence; structurally analogous to "2,3-xylyl benzenesulfonate" in ) is an aromatic sulfonate compound characterized by a benzene ring substituted with a sulfonate (-SO₃⁻Na⁺) group at position 1 and methyl (-CH₃) groups at positions 2 and 2. This substitution pattern confers distinct physicochemical properties, including moderate hydrophobicity and enhanced stability in aqueous solutions compared to unsubstituted benzenesulfonates. The compound is primarily utilized in enzymatic studies, such as evaluating desulfurization activity in biological systems .

Properties

IUPAC Name |

sodium;2,3-dimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIXNZFZSGLHKP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanisms and Reagent Selection

Sulfur trioxide and oleum are preferred in industrial settings due to their higher reactivity and reduced water content, which minimizes side reactions such as disulfonation. The reaction proceeds via the formation of a highly electrophilic SO₃ complex, which attacks the electron-rich aromatic ring. Oleum’s dehydrating properties further drive the reaction to completion by removing water, a byproduct that can hydrolyze the sulfonic acid intermediate.

Temperature and Stoichiometric Optimization

Controlling the reaction temperature between 80°C and 120°C is critical to prevent over-sulfonation. A molar ratio of 1:1.2 (o-xylene:SO₃) ensures complete conversion while limiting byproducts. Prolonged heating above 130°C promotes isomerization and decomposition, reducing yields to <70%.

Neutralization to Form the Sodium Salt

The crude 2,3-dimethylbenzenesulfonic acid is neutralized with sodium hydroxide (NaOH) to yield the sodium salt. This step requires precise pH control to avoid excess base, which can hydrolyze the sulfonate group.

Neutralization Protocols

Aqueous NaOH (20–30% w/w) is added incrementally to the sulfonic acid solution under vigorous stirring at 25–40°C. The exothermic reaction necessitates cooling to maintain temperature stability. Neutralization to pH 7–8 ensures complete salt formation while preventing saponification of any residual organic impurities.

Industrial-Scale Neutralization

Continuous flow reactors are employed in industrial production to enhance mixing efficiency and heat dissipation. Automated pH monitoring systems adjust NaOH addition rates in real time, achieving >95% conversion with minimal manual intervention.

Purification and Crystallization

The neutralized solution contains dissolved sodium 2,3-dimethylbenzenesulfonate, inorganic salts (e.g., Na₂SO₄), and unreacted starting materials. Purification involves solvent extraction and recrystallization.

Solvent Extraction

Methanol or ethanol is added to precipitate inorganic salts, which are removed via filtration. The organic phase, rich in the sodium sulfonate, is concentrated under reduced pressure to yield a crude solid.

Recrystallization

The crude product is dissolved in a 9:1 methanol-water mixture at 60°C and slowly cooled to 4°C to induce crystallization. This step removes trace impurities, yielding needle-like crystals with ≥98% purity (verified by HPLC).

Industrial Production Workflows

Modern facilities utilize integrated systems combining sulfonation, neutralization, and purification units. Key parameters for scaled-up production include:

Table 1: Industrial Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Sulfonation Temperature | 80–120°C | Prevents isomerization |

| NaOH Concentration | 20–30% (w/w) | Ensures complete neutralization |

| Recrystallization Solvent | Methanol-water (9:1) | Maximizes crystal purity |

Methodological Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-dimethylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to the corresponding hydrocarbons.

Substitution: It participates in electrophilic aromatic substitution reactions due to the presence of the sulfonate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfonic acids and their derivatives.

Reduction: Hydrocarbons and related compounds.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Sodium 2,3-dimethylbenzenesulfonate finds applications in various fields:

Chemistry: Used as a hydrotrope to enhance the solubility of hydrophobic compounds in aqueous solutions.

Biology: Employed in biochemical assays and as a surfactant in laboratory experiments.

Medicine: Investigated for its potential use in drug formulations and delivery systems.

Industry: Utilized in the production of detergents, emulsifiers, and other surfactants

Mechanism of Action

The mechanism by which sodium 2,3-dimethylbenzenesulfonate exerts its effects is primarily through its ability to act as a surfactant. It reduces the surface tension of aqueous solutions, thereby increasing the solubility of hydrophobic substances. This property is exploited in various applications, from industrial cleaning agents to pharmaceutical formulations .

Comparison with Similar Compounds

Comparison with Similar Sulfonate Compounds

Sulfonate compounds vary widely in structure and function depending on substituent groups and molecular architecture. Below is a detailed comparison of sodium 2,3-dimethylbenzenesulfonate with analogous compounds:

Key Differences and Functional Insights

Substituent Effects on Hydrophobicity and Solubility

- Sodium 2,3-dimethylbenzenesulfonate exhibits intermediate hydrophobicity due to its methyl groups, making it suitable for enzyme-substrate interaction studies where balanced solubility is critical .

- SDBS, with its long dodecyl chain, is highly hydrophobic and functions as a surfactant, reducing surface tension in aqueous solutions .

- DMPS, despite its propane backbone, is water-soluble due to polar thiol (-SH) and sulfonate groups, enabling effective metal ion chelation .

Biological and Industrial Applications Enzyme Specificity: Sodium 2,3-dimethylbenzenesulfonate is used to assess desulfurization enzyme activity, whereas SDBS is employed in surfactant research . Medical Use: DMPS and sodium polystyrene sulfonate have therapeutic roles (detoxification and ion exchange, respectively), unlike sodium 2,3-dimethylbenzenesulfonate, which lacks direct medical applications .

Steric and Electronic Effects

- The methyl groups in sodium 2,3-dimethylbenzenesulfonate may sterically hinder interactions with enzyme active sites, a property leveraged in specificity studies .

- In contrast, the sulfonate group in DMPS coordinates with metal ions via its thiol groups, demonstrating how substituent chemistry dictates function .

Research Findings and Mechanistic Insights

- Enzymatic Desulfurization: Sodium 2,3-dimethylbenzenesulfonate (referred to as "2,3-xylyl benzenesulfonate" in ) was used to test the substrate specificity of desulfurization enzymes. Its moderate hydrophobicity allows it to mimic natural substrates while resisting nonspecific degradation .

- Contrast with Isoflavone Sulfonates : Sodium sulfonate groups in biochanin A derivatives reduce hypoglycemic activity, suggesting that sulfonate positioning and adjacent substituents (e.g., methoxy groups) critically influence biological activity—a principle applicable to aromatic sulfonates broadly .

- Surfactant Behavior : SDBS forms spontaneous vesicles with cationic surfactants, a property absent in sodium 2,3-dimethylbenzenesulfonate due to the latter’s shorter alkyl substituents .

Q & A

Q. Methodological Considerations :

- Column Selection : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid for ion suppression.

- Detection : UV detection at 254 nm optimizes sensitivity for the sulfonate group.

- Calibration : Prepare standards in the concentration range of 0.1–10 mM to account for nonlinearity at higher concentrations.

How can surfactant properties of sodium 2,3-dimethylbenzenesulfonate influence experimental outcomes in adsorption studies?

Advanced Research Question

Sodium 2,3-dimethylbenzenesulfonate’s amphiphilic structure can mitigate adsorption of target analytes (e.g., quaternary ammonium compounds, QACs) onto glassware by forming competitive surface micelles. This is critical in extraction protocols where analyte loss ≥20% is common. A methodological framework includes:

- Surfactant Optimization : Test concentrations between 10–50 mg/L; demonstrated 40 mg/L sodium dodecylbenzene sulfonate (SDBS) maximized QAC recovery by reducing glassware adsorption via electrostatic shielding .

- Validation : Compare recovery rates with/without surfactant using spiked samples. Statistical tools like ANOVA can identify significant improvements (e.g., p < 0.05).

Q. Contradiction Analysis :

- Reported Discrepancies : Some studies report lower critical micelle concentrations (CMCs) for sodium 2,3-dimethylbenzenesulfonate than predicted by group contribution models.

- Resolution : Use molecular dynamics simulations to assess steric effects from the 2,3-dimethyl substitution, which may hinder micelle formation despite hydrophobicity.

What statistical approaches optimize formulations containing sodium 2,3-dimethylbenzenesulfonate for applications like dust suppression?

Advanced Research Question

Mixture design and response surface methodology (RSM) are effective for optimizing multi-component formulations. For example, used Design-Expert® software to model the interaction of sodium dodecylbenzene sulfonate with guar gum and sodium polyacrylate, targeting parameters like surface tension and evaporation resistance .

Q. Methodology :

Factor Selection : Identify variables (e.g., sulfonate concentration, polymer ratio).

Experimental Matrix : Use a central composite design to reduce trials while capturing nonlinear effects.

Response Modeling : Fit data to a quadratic equation and validate via ANOVA.

Q. Example Output :

| Factor | Optimal Range |

|---|---|

| Sulfonate Concentration | 2–4% w/w |

| Polymer:Sulfonate Ratio | 1:2–1:3 |

How does sodium 2,3-dimethylbenzenesulfonate’s regiochemistry influence enzyme specificity in desulfurization?

Basic Research Question

The 2,3-dimethyl substitution sterically hinders enzyme active sites, reducing catalytic efficiency compared to less substituted analogs. ’s specificity study categorized sulfonates by substituent position, showing 2,3-xylyl benzenesulfonate required longer reaction times (≥12 hr) for 90% desulfurization versus 6 hr for 2-methylbutyl derivatives .

Q. Experimental Design :

- Kinetic Assays : Measure kcat/Km under standardized pH and temperature.

- Docking Simulations : Use tools like AutoDock to visualize steric clashes in enzyme-substrate complexes.

How can temperature and ultrasonic treatment degrade sodium 2,3-dimethylbenzenesulfonate, and what models predict its degradation kinetics?

Advanced Research Question

Ultrasonic degradation follows a first-order kinetic model, where elevated temperatures (e.g., 25–35°C) accelerate chain scission. ’s study on sodium poly(styrene sulfonate) found a 40% viscosity reduction after 60 min at 35°C, modeled via the Weissler equation . Adapt this framework for sodium 2,3-dimethylbenzenesulfonate:

Q. Method :

- Viscometry : Track intrinsic viscosity decay under ultrasound (20 kHz, 100 W).

- Machine Learning : Train a random forest model on temperature, power, and initial concentration to predict half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.